molecular formula C22H17N3O3 B3629715 N-(4-anilinophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

N-(4-anilinophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide

Cat. No.: B3629715
M. Wt: 371.4 g/mol
InChI Key: SHKFKILOOKXUDV-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to an isoindoline-1,3-dione moiety through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide typically involves the following steps:

    Formation of the Isoindoline-1,3-dione Core: This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines.

    Attachment of the Acetamide Group: The isoindoline-1,3-dione core is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functionality.

    Coupling with Aniline: Finally, the acetamide intermediate is coupled with 4-anilinophenylamine under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the isoindoline-1,3-dione moiety to a more reduced form.

    Substitution: The phenyl and aniline groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-anilinophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoindoline-1,3-dione moiety may play a key role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-anilinophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific structural features, such as the combination of the aniline group with the isoindoline-1,3-dione moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-20(14-25-21(27)18-8-4-5-9-19(18)22(25)28)24-17-12-10-16(11-13-17)23-15-6-2-1-3-7-15/h1-13,23H,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKFKILOOKXUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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